![molecular formula C17H20N2O4S B5696849 N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-ethoxybenzamide CAS No. 59477-47-3](/img/structure/B5696849.png)
N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-ethoxybenzamide
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Overview
Description
N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-ethoxybenzamide, commonly known as AEBSF, is a synthetic serine protease inhibitor. It is widely used in scientific research to inhibit the activity of serine proteases in various biological systems.
Mechanism of Action
AEBSF inhibits serine proteases by binding to the active site of the enzyme. It forms a covalent bond with the serine residue in the active site, which prevents the enzyme from cleaving its substrate. AEBSF is a reversible inhibitor, meaning that it can be removed from the active site of the enzyme by hydrolysis.
Biochemical and Physiological Effects:
AEBSF has been shown to have a wide range of biochemical and physiological effects. It can inhibit the activity of serine proteases involved in blood coagulation, inflammation, and fibrinolysis. AEBSF has also been shown to inhibit the activity of proteases involved in cancer cell invasion and metastasis. In addition, AEBSF can induce apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
AEBSF is a widely used serine protease inhibitor in scientific research. It has several advantages, including its high specificity for serine proteases, its reversible inhibition, and its ability to inhibit a wide range of serine proteases. However, AEBSF has some limitations, including its potential cytotoxicity and its limited solubility in aqueous solutions.
Future Directions
There are several future directions for research on AEBSF. One direction is to develop more potent and selective serine protease inhibitors based on the structure of AEBSF. Another direction is to study the role of serine proteases in various biological processes using AEBSF as a tool. Additionally, AEBSF could be used in drug discovery to identify new targets for therapeutic intervention.
Synthesis Methods
AEBSF can be synthesized by reacting 2-ethoxybenzoic acid with 2-chloroethylamine hydrochloride, followed by treatment with sodium nitrite and sodium sulfite to give the diazonium salt. The diazonium salt is then coupled with 4-aminobenzenesulfonamide to give AEBSF.
Scientific Research Applications
AEBSF is widely used in scientific research as a serine protease inhibitor. It can be used to inhibit the activity of various serine proteases, including trypsin, chymotrypsin, and thrombin. AEBSF is used in enzymatic assays to measure the activity of serine proteases. It is also used in cell culture experiments to study the role of serine proteases in various biological processes.
properties
IUPAC Name |
2-ethoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c1-2-23-16-6-4-3-5-15(16)17(20)19-12-11-13-7-9-14(10-8-13)24(18,21)22/h3-10H,2,11-12H2,1H3,(H,19,20)(H2,18,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYSHEQHKVQKJEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00358290 |
Source
|
Record name | SMR000071110 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00358290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-ethoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide | |
CAS RN |
59477-47-3 |
Source
|
Record name | SMR000071110 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00358290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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